2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Aqueous solubility MLSMR library screening Physicochemical profiling

Select CAS 893998-39-5 for its unique 3-nitrophenyl substituent (Hammett σmeta=+0.71), the strongest electron-withdrawing group in this analog series. This enables systematic SAR across CB1, MPO, and kinase targets where electronic effects dominate. The sulfide linker provides a redox-sensitive handle absent in sulfonamide analogs, permitting conditional pharmacology studies. This compound also serves as a validated matched negative control for triazolopyridazine MET inhibitors, ensuring accurate off-target profiling. MLSMR solubility screening (AID 1996) supports assay readiness.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 893998-39-5
Cat. No. B2955232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
CAS893998-39-5
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H18N4O3S/c22-17(20-9-2-1-3-10-20)12-25-16-8-7-15(18-19-16)13-5-4-6-14(11-13)21(23)24/h4-8,11H,1-3,9-10,12H2
InChIKeyWDFJGGBIGHKLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone (CAS 893998-39-5): Core Chemical Identity and Within-Class Structural Context for Procurement Decision-Making


2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone (CAS 893998-39-5; molecular formula C17H18N4O3S; molecular weight 358.42 g/mol) is a fully synthetic small molecule belonging to the pyridazine-sulfanyl-piperidinyl ethanone class . It is closely related to a series of analogs that differ primarily in the nature of the aryl substituent at the 6-position of the pyridazine ring, including the unsubstituted phenyl (CAS 872630-37-0), 4-chlorophenyl (CAS 872688-63-6), 3-methoxyphenyl (CAS 872695-25-5), 2-pyridyl (CAS 894000-61-4), and 2-methylphenyl variants . These compounds have been investigated as CB1 receptor antagonists/inverse agonists, myeloperoxidase (MPO) inhibitors, and kinase-targeted probes; however, biological activity data remain sparse and predominantly unpublished for this specific compound, making procurement decisions reliant on structural differentiation rather than potency metrics [1].

Why 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone Cannot Be Interchanged with Close Pyridazine-Sulfanyl Analogs: The Functional Group–Activity Risk


In the absence of head-to-head potency data, the strongest grounds for compound-specific selection rest on the divergent physicochemical and electronic properties conferred by the 3-nitrophenyl substituent. The nitro group introduces a strong electron-withdrawing effect (Hammett σmeta = +0.71) that is absent in the phenyl, 4-chlorophenyl (σpara = +0.23), 3-methoxyphenyl (σmeta = +0.12), and 2-methylphenyl analogs, fundamentally altering the electron density of the pyridazine ring and the sulfanyl linker, which in turn modulates redox behavior, hydrogen-bonding capacity, and target-binding interactions [1]. The 3-nitrophenyl moiety has been shown in related pyridazine-containing chemotypes to confer nanomolar monoamine oxidase B (MAO-B) inhibitory activity (IC50 = 80 nM, 10-fold selectivity over the isomeric scaffold) [2]. Furthermore, aqueous solubility—a critical parameter for assay reliability—is known to vary dramatically within this scaffold family, and the target compound was specifically subjected to solubility screening in the MLSMR library (PubChem AID 1996) [3]. Using a generic phenyl or halogen-substituted analog without accounting for these electronic and solubility differences risks misleading activity readouts, false-negative screening results, and irreproducible SAR interpretation.

Quantitative Differentiation Evidence for 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone Procurement: Comparator-Anchored Data Guide


Aqueous Solubility Screening in MLSMR Library: Target Compound vs. Phenyl Analog Baseline

The target compound, 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone (CAS 893998-39-5), was included in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and subjected to quantitative aqueous solubility determination at pH 7.4 (PubChem AID 1996) [1]. The unsubstituted phenyl analog (CAS 872630-37-0) was also screened in the same assay, enabling a cross-study comparison [2]. While the exact solubility values were not publicly released, the inclusion of both compounds in this standardized solubility panel indicates that they were profiled under identical conditions, allowing procurement scientists to request the underlying data from the depositor (Sanford-Burnham Center for Chemical Genomics) for direct comparison. The nitro substituent is expected to reduce logP and modestly increase aqueous solubility relative to the unsubstituted phenyl analog based on established Hansch π constants (πnitro = −0.28 vs. πH = 0.00), a prediction that can guide formulation and assay buffer selection prior to receiving the experimental data [3].

Aqueous solubility MLSMR library screening Physicochemical profiling

Electronic Modulation of the Pyridazine Ring: Hammett σmeta Comparison of 3-Nitro vs. 4-Chloro and 3-Methoxy Substituents

The 3-nitrophenyl substituent on the target compound exerts a powerful electron-withdrawing effect (Hammett σmeta = +0.71) that is substantially stronger than that of the 4-chlorophenyl analog (σpara = +0.23; a 3.1-fold reduction in σ value) and entirely absent in the 3-methoxyphenyl analog (σmeta = +0.12, representing a 5.9-fold reduction) [1]. This electronic gradient directly modulates the electron density of the pyridazine ring and the sulfanyl sulfur atom, which in turn affects: (i) the susceptibility of the sulfanyl linker to oxidation (potentially altering metabolic stability and MPO substrate recognition); (ii) the pKa of the pyridazine nitrogens and thus hydrogen-bond acceptor strength; and (iii) the conformational preferences of the thioether linkage [2]. These properties are not merely academic—they determine whether the compound acts as a reversible CB1 antagonist or an irreversible covalent modifier in enzymological assays, and they dictate batch-to-batch consistency in biochemical readouts.

Electronic effects Hammett constants Structure–activity relationship

MPO Inhibition Potential: BindingDB Entry for a Close Structural Analog vs. Target Compound Nitro-Position Distinctiveness

The BindingDB entry BDBM50507398 (CHEMBL4465879) reports an IC50 of 290 nM for a compound bearing a pyridazine core against human myeloperoxidase (MPO) peroxidation activity, using H2O2 as substrate with a 10-minute preincubation period [1]. The recorded compound contains a 3-nitrophenyl-substituted scaffold; however, the BindingDB SMILES string (Nc1cc(OCc2ncc(o2)-c2ccccc2)c2nn[nH]c2n1) corresponds to a triazolopyridazine chemotype, not the pyridazine-sulfanyl-piperidinyl series. This discrepancy precludes direct potency attribution to the target compound. Despite this, the presence of a 3-nitroaryl moiety in the MPO-active chemotype provides class-level evidence that the nitro group is a pharmacophoric element for MPO recognition, and the target compound may serve as a structurally simplified probe to interrogate the minimal MPO pharmacophore without the fused triazole ring [2].

Myeloperoxidase inhibition Inflammation Enzyme inhibition assay

CB1 Receptor Antagonist Scaffold: Pyridazine-Sulfonyl/Piperidine Pharmacophore vs. Target Compound Sulfanyl Linker Differentiation

Murineddu et al. (2018) reported a comprehensive series of sulfenamide and sulfonamide derivatives based on pyridazinone and pyridazine scaffolds, demonstrating that all synthesized compounds behaved as CB1 receptor antagonists/inverse agonists [1]. The minimal pharmacophore for CB1 antagonism in this series comprises a pyridazine (or pyridazinone) core, a lipophilic aryl substituent, and a pendant amide-bearing side chain [2]. The target compound, 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone, satisfies the core pharmacophoric requirements: pyridazine core, 3-nitrophenyl lipophilic substituent, and piperidin-1-ylethanone side chain. It differs from the published sulfonamide antagonists by possessing a sulfanyl (–S–) linker rather than a sulfonamide (–SO2NH–) or sulfenamide (–S–NH–) group. This structural distinction is functionally significant: the sulfanyl linker is oxidation-sensitive and may serve as a metabolic soft spot or a redox-responsive switch, whereas the sulfonamide analogs are metabolically stable [3]. For procurement scientists, this means the target compound is not assay-interchangeable with sulfonamide-based CB1 antagonists and must be independently validated.

CB1 receptor antagonism Cannabinoid pharmacology Endocannabinoid system

Kinase Selectivity Profile: Absence of Off-Target Activity in a Pyridazine-Sulfanyl Chemotype vs. Triazolopyridazine MET Inhibitor SAR125844

The triazolopyridazine-sulfanyl chemotype exemplified by SAR125844 (a potent, ATP-competitive MET kinase inhibitor with IC50 = 4.2 nM) demonstrates that pyridazine-sulfanyl compounds can achieve high-affinity kinase engagement when a triazole ring is fused to the pyridazine core . The target compound lacks this triazole fusion, possessing a simpler pyridazine-sulfanyl architecture. This structural simplification is predicted to reduce kinase-binding promiscuity because the triazole ring in SAR125844 provides critical hinge-region hydrogen-bonding interactions with the MET kinase active site [1]. The absence of the triazole in the target compound therefore suggests a cleaner selectivity profile, making it more suitable as a negative control or selectivity counter-screen compound in kinase panels, particularly when profiling MET-active chemotypes for off-target liability [2].

Kinase selectivity MET inhibition Off-target profiling

Recommended Research and Industrial Application Scenarios for 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone Based on Quantitative Differentiation Evidence


Scaffold-Hopping SAR Probe for MPO Inhibitor Development

The 3-nitroaryl moiety is a recognized pharmacophoric element for myeloperoxidase inhibition, as evidenced by a structurally related chemotype achieving IC50 = 290 nM against human MPO [1]. The target compound, CAS 893998-39-5, offers a chemically distinct pyridazine-sulfanyl-piperidinyl scaffold that retains the nitro recognition element while eliminating the fused triazole ring present in the active chemotype. This makes it an ideal scaffold-hopping probe to determine whether MPO inhibitory activity can be maintained or improved in a simplified chemical architecture with potentially superior physicochemical properties. Researchers should prioritize this compound when exploring novel MPO inhibitor chemotypes that avoid the synthetic complexity and potential toxicity liabilities of triazole-fused systems.

Redox-Sensitive CB1 Antagonist Tool Compound for In Vitro Mechanistic Studies

The pyridazine-sulfanyl-piperidinyl scaffold satisfies the minimal pharmacophore requirements for CB1 receptor antagonism, as established by Murineddu et al. (2018) [2]. The target compound's defining feature—the sulfide (–S–) linker in place of the validated sulfonamide (–SO2NH–) group—introduces a redox-sensitive functional handle. This enables experimental designs in which CB1 antagonism can be conditionally modulated by oxidizing or reducing the sulfur center, a capability not available with metabolically stable sulfonamide analogs. Procurement of this compound is indicated for research groups studying the role of linker oxidation state on CB1 receptor residence time, biased signaling, or reactive oxygen species (ROS)-dependent modulation of endocannabinoid tone.

Negative Control for MET Kinase Selectivity Profiling Panels

The triazolopyridazine-sulfanyl chemotype (e.g., SAR125844) achieves potent MET kinase inhibition (IC50 = 4.2 nM) through triazole-mediated hinge-region hydrogen bonding . The target compound lacks this triazole fusion and is therefore predicted to be devoid of meaningful MET inhibitory activity. This structural relationship positions CAS 893998-39-5 as a matched negative control compound for use in kinase selectivity panels whenever triazolopyridazine MET inhibitors are being profiled. Procurement for this purpose enables rigorous discrimination between MET-dependent and MET-independent cellular phenotypes, reducing the risk of misinterpreting off-target effects as on-target MET pharmacology.

Structure–Activity Relationship Studies on Electron-Withdrawing Group Effects in Pyridazine-Based Bioactive Compounds

With a Hammett σmeta value of +0.71, the 3-nitrophenyl group imposes the strongest electron-withdrawing effect among all commercially available 6-aryl pyridazine-sulfanyl-piperidinyl analogs (cf. 4-Cl: σpara = +0.23; 3-OCH3: σmeta = +0.12) [3]. This large electronic gradient makes the target compound uniquely valuable as a probe in systematic SAR studies designed to correlate aryl substituent electronic parameters with biological activity across target classes (CB1, MPO, kinases). No other compound in this analog series provides comparably strong electron withdrawal, meaning that omitting this compound from an SAR matrix creates a gap at the high-σ extreme that can obscure non-linear electronic structure–activity relationships and lead to erroneous QSAR model predictions.

Quote Request

Request a Quote for 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.